3-(Difluoromethyl)-4-(1H-pyrazol-1-yl)aniline
Description
Properties
Molecular Formula |
C10H9F2N3 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
3-(difluoromethyl)-4-pyrazol-1-ylaniline |
InChI |
InChI=1S/C10H9F2N3/c11-10(12)8-6-7(13)2-3-9(8)15-5-1-4-14-15/h1-6,10H,13H2 |
InChI Key |
FDXDFZMMIOIAEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)N)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-(1H-pyrazol-1-yl)aniline typically involves the introduction of the difluoromethyl group and the pyrazolyl group onto the aniline ring. One common method involves the reaction of 4-chloro-3-(difluoromethyl)aniline with 1H-pyrazole under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The aniline moiety directs electrophilic attacks primarily to the ortho and para positions relative to the amino group. The difluoromethyl group (-CF₂H) exerts an electron-withdrawing inductive effect, modulating reactivity.
| Reaction Type | Reagents/Conditions | Position Selectivity | Yield | Key Observations | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to -NH₂ (major) | 78% | Competitive pyrazole ring nitration observed at higher temps | |
| Sulfonation | H₂SO₄ (fuming), 60°C | Ortho to -NH₂ | 65% | Requires excess SO₃ to overcome steric hindrance from pyrazole | |
| Halogenation | Cl₂/FeCl₃, 25°C | Para to -NH₂ | 82% | No reaction at pyrazole due to deactivation by -CF₂H |
Mechanistic Note : The -NH₂ group activates the benzene ring for EAS, while -CF₂H reduces electron density, slowing reaction rates compared to unsubstituted anilines.
Nucleophilic Aromatic Substitution
The electron-deficient pyrazole ring facilitates nucleophilic displacement at specific positions:
| Target Position | Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Pyrazole C-5 | NH₃ (excess) | CuI, DMF, 120°C | 5-Amino derivative | 68% | |
| Pyrazole C-3 | HO⁻ | K₂CO₃, DMSO, 80°C | Hydroxypyrazole | 54% |
Key Limitation : Steric hindrance from the bulky -CF₂H group restricts substitution at adjacent positions .
Diazotization and Azo Coupling
The primary amine undergoes diazotization, enabling diverse coupling reactions:
| Diazonium Salt Intermediate | Coupling Partner | Product Class | Application | Yield | Source |
|---|---|---|---|---|---|
| Ar-N₂⁺Cl⁻ | β-Naphthol | Azo dyes | pH indicators | 89% | |
| Ar-N₂⁺Cl⁻ | N,N-Dimethylaniline | Bis-arylhydrazones | Catalysis | 73% |
Optimized Conditions : Use NaNO₂/HCl at -5°C to prevent decomposition of the diazonium intermediate.
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed couplings:
| Reaction Type | Catalytic System | Coupling Partner | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Biaryl derivatives | 85% | |
| Ullmann | CuI, L-Proline | Aryl halides | Diarylamines | 78% |
Performance Metrics : Turnover numbers (TON) reach 1,200 for Suzuki reactions using Pd nanoparticles.
Redox Transformations
The aniline group undergoes controlled oxidation:
| Oxidizing Agent | Conditions | Product | Yield | Selectivity | Source |
|---|---|---|---|---|---|
| MnO₂ | CH₂Cl₂, 25°C | Nitroso derivative | 91% | >99% chemoselectivity | |
| H₂O₂/Fe³⁺ | pH 3, 50°C | Azoxy compound | 65% | Dimerization pathway |
Critical Insight : The -CF₂H group suppresses over-oxidation to nitro compounds .
Cycloaddition Reactions
The pyrazole ring participates in [3+2] cycloadditions:
| Dipolarophile | Conditions | Product Ring System | Yield | Source |
|---|---|---|---|---|
| DMAD | Toluene, Δ | Pyrrolo[1,2-b]pyrazole | 76% | |
| Nitrile oxides | MW, 100°C | Isoxazoline hybrids | 81% |
Microwave Advantage : Reduces reaction time from 12h (conventional) to 20min .
Functional Group Interconversion
The amine group serves as a handle for derivatization:
| Transformation | Reagents | Product | Yield | Application | Source |
|---|---|---|---|---|---|
| Schotten-Baumann | AcCl, NaOH | Acetanilide | 95% | Protective strategy | |
| Sandmeyer | CuCN, KCN | Benzonitrile | 88% | Agrochemical precursors |
Mechanistic Considerations
-
Steric Effects : The ortho-positioned pyrazole creates significant steric hindrance, reducing reactivity at adjacent sites.
-
Electronic Effects : -CF₂H withdraws electrons via σ*C-F interactions (ν(C-F) = 1,120 cm⁻¹ in IR), directing electrophiles to specific ring positions.
-
Hydrogen Bonding : NH···N interactions between -NH₂ and pyrazole stabilize transition states in cycloadditions (ΔG‡ reduced by 15 kJ/mol) .
This comprehensive reactivity profile establishes 3-(Difluoromethyl)-4-(1H-pyrazol-1-yl)aniline as a versatile building block for pharmaceuticals, agrochemicals, and functional materials. Recent advances in flow chemistry (patent CN111362874B) suggest potential for scaling key reactions industrially .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. Specifically, derivatives of 3-(difluoromethyl)-4-(1H-pyrazol-1-yl)aniline have been studied for their ability to inhibit cancer cell proliferation. For instance, studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that 3-(difluoromethyl)-4-(1H-pyrazol-1-yl)aniline exhibits activity against various bacterial strains, suggesting its potential use as a lead compound for developing new antibiotics. The difluoromethyl group enhances the lipophilicity of the molecule, which may contribute to its increased membrane permeability and biological activity .
Agricultural Applications
Fungicidal Activity
Recent studies have highlighted the fungicidal potential of pyrazole derivatives, including 3-(difluoromethyl)-4-(1H-pyrazol-1-yl)aniline. A series of experiments demonstrated that this compound effectively inhibits the growth of several phytopathogenic fungi. For instance, a derivative exhibited higher antifungal activity than traditional fungicides like boscalid, making it a promising candidate for agricultural applications .
Development of Fungicides
The synthesis of novel pyrazole-based fungicides has been a focus area, with compounds like 3-(difluoromethyl)-4-(1H-pyrazol-1-yl)aniline being incorporated into formulations aimed at controlling fungal diseases in crops. Molecular docking studies have provided insights into the binding interactions of these compounds with target enzymes in fungi, aiding in the design of more effective agricultural chemicals .
Material Science
Synthesis of New Materials
In material science, 3-(difluoromethyl)-4-(1H-pyrazol-1-yl)aniline serves as a building block for synthesizing advanced materials. Its unique chemical structure allows for the development of polymers and other materials with desirable mechanical and thermal properties. The incorporation of difluoromethyl groups can enhance the stability and performance of these materials under various environmental conditions .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, Antimicrobial agents | Induces apoptosis in cancer cells; effective against bacteria |
| Agriculture | Fungicides | Higher antifungal activity than traditional fungicides |
| Material Science | Synthesis of advanced materials | Enhances stability and performance under environmental stress |
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4-(1H-pyrazol-1-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the pyrazolyl group can interact with biological macromolecules through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution: The difluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 3-(1H-pyrazol-1-yl)aniline .
- Positional Isomerism : 2-(1H-Pyrazol-1-yl)aniline () demonstrates how pyrazole placement (C2 vs. C4) alters electronic distribution, affecting reactivity and binding interactions.
Biological Activity
3-(Difluoromethyl)-4-(1H-pyrazol-1-yl)aniline is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various applications in pharmacology and biochemistry.
Chemical Structure and Properties
The compound features a difluoromethyl group and a pyrazole moiety, which are known to enhance biological activity through improved binding affinity to biological targets. The difluoromethyl group increases lipophilicity, potentially improving bioavailability in drug formulations .
Antimicrobial Properties
Research has indicated that compounds with similar structures often exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for certain derivatives have been reported as low as 0.5 µg/mL, indicating potent antimicrobial effects .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 3-(Difluoromethyl)-4-(1H-pyrazol-1-yl)aniline | 0.5 | MRSA |
| 5-Chloro-2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline | 0.25 | S. aureus |
| 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide | Moderate | Botrytis cinerea |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been widely studied. Compounds featuring the pyrazole structure have been evaluated for their ability to inhibit cancer cell proliferation. For example, some derivatives have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values comparable to standard chemotherapeutics .
The mechanism by which 3-(difluoromethyl)-4-(1H-pyrazol-1-yl)aniline exerts its biological activity involves several pathways:
- Enzyme Inhibition : The difluoromethyl group enhances binding affinity to enzymes involved in metabolic pathways, potentially leading to inhibition of their activity.
- Interaction with Receptors : The compound may interact with specific receptors, modulating signaling pathways critical for cell survival and proliferation.
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives:
- Antimicrobial Study : A series of pyrazole derivatives were synthesized and tested against common bacterial strains. The study found that modifications to the aniline moiety significantly affected the antimicrobial potency, with some compounds achieving MIC values below 0.5 µg/mL against resistant strains .
- Anticancer Evaluation : A recent investigation into the anticancer properties of pyrazole derivatives revealed that certain modifications led to enhanced cytotoxic effects on breast cancer cell lines. The study highlighted the importance of structural diversity in optimizing therapeutic efficacy .
Q & A
Q. What are the recommended synthetic routes for 3-(Difluoromethyl)-4-(1H-pyrazol-1-yl)aniline, and how can intermediates be purified?
Methodological Answer: A common approach involves coupling difluoromethylated aniline derivatives with pyrazole precursors under nucleophilic substitution or cross-coupling conditions. For example, details a procedure using dichloromethane as a solvent and triethylamine as a base to facilitate reactions between pyrazole derivatives and aniline intermediates. Post-synthesis, purification is typically achieved via column chromatography (ethyl acetate/hexane mixtures) and recrystallization from 2-propanol or methanol to isolate crystalline products . Intermediate characterization may require NMR and mass spectrometry to confirm structural integrity.
Q. How should researchers characterize this compound to confirm its structural identity?
Methodological Answer: Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR): To verify substitution patterns on the aniline and pyrazole rings.
- Infrared (IR) Spectroscopy: To identify functional groups (e.g., N-H stretches from the aniline moiety).
- Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.
- X-ray Crystallography: For unambiguous determination of molecular geometry, as demonstrated in for a related pyrazole-aniline compound .
Q. What are the primary reactivity profiles of the difluoromethyl and pyrazole groups in this compound?
Methodological Answer: The difluoromethyl group (-CF₂H) is electron-withdrawing, enhancing the electrophilicity of the aniline ring. This can facilitate nucleophilic aromatic substitution (NAS) reactions at the para position. The pyrazole moiety (1H-pyrazol-1-yl) acts as a weak base and can participate in coordination chemistry or hydrogen bonding. highlights similar compounds undergoing reactions with diazomethane or chloranil to form extended conjugated systems, suggesting potential for oxidative coupling or cyclization .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound in complex syntheses?
Methodological Answer: Optimization strategies include:
- Solvent Screening: Polar aprotic solvents (e.g., DMSO, THF) improve solubility of intermediates, as seen in for pyrazole-aniline coupling .
- Catalyst Selection: Palladium catalysts may enhance cross-coupling efficiency.
- Temperature Control: Low temperatures (–20°C to –15°C) minimize side reactions during sensitive steps like diazomethane addition () .
- In Situ Monitoring: Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically.
Q. What computational methods are suitable for predicting the biological activity or binding modes of this compound?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina can model interactions with target proteins (e.g., kinases or enzymes), as applied in for pyrazole-aniline derivatives as anticancer agents .
- Density Functional Theory (DFT): To calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
- QSAR Modeling: Correlate structural features (e.g., substituent electronegativity) with bioactivity data from analogues .
Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?
Methodological Answer:
- Assay Reprodubility: Standardize protocols (e.g., cell line passage number, incubation time).
- Metabolic Stability Testing: Use liver microsomes to assess compound degradation under physiological conditions.
- Structural Analog Comparison: Evaluate SAR trends across derivatives () to identify critical functional groups .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and monitor decomposition via HPLC.
- Thermogravimetric Analysis (TGA): Assess thermal stability up to 300°C.
- Light Exposure Tests: UV-vis spectroscopy can detect photodegradation products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
